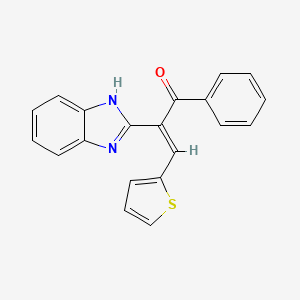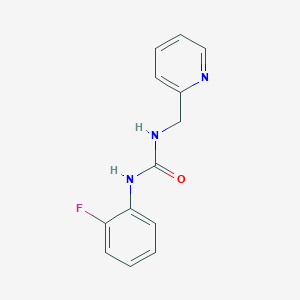
2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one, also known as BTPT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one has been extensively studied for its potential applications in various fields. It has been shown to have anticancer activity by inducing apoptosis in cancer cells. 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one has also been investigated for its anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines. Furthermore, 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one has been shown to have antifungal activity against various fungal strains.
Mécanisme D'action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one is not completely understood. However, it has been proposed that 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one induces apoptosis in cancer cells by activating the caspase cascade. 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one also inhibits the production of pro-inflammatory cytokines by suppressing the NF-κB signaling pathway.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one has been shown to have various biochemical and physiological effects. It has been shown to decrease the expression of various oncogenes and increase the expression of tumor suppressor genes, leading to the induction of apoptosis in cancer cells. 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one also inhibits the production of pro-inflammatory cytokines, leading to a decrease in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one is its broad-spectrum anticancer and antifungal activity. This makes it a potential candidate for the development of new anticancer and antifungal drugs. However, one limitation of 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one. One direction is to investigate its potential as a therapeutic agent for the treatment of various cancers and fungal infections. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective drugs. Additionally, the development of more soluble derivatives of 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one could overcome its limitations in lab experiments.
Méthodes De Synthèse
The synthesis of 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one involves a multi-step process that includes the reaction of 2-aminobenzimidazole with 2-acetylthiophene in the presence of a base to form 2-(1H-benzimidazol-2-yl)-3-(2-thienyl)propenal. This intermediate is then reacted with benzaldehyde in the presence of a base to yield 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one.
Propriétés
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-1-phenyl-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2OS/c23-19(14-7-2-1-3-8-14)16(13-15-9-6-12-24-15)20-21-17-10-4-5-11-18(17)22-20/h1-13H,(H,21,22)/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHFZJRGAWGWAF-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC=CS2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C/C2=CC=CS2)/C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(1H-benzimidazol-2-yl)-1-phenyl-3-thiophen-2-ylprop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine](/img/structure/B5301454.png)
![6-methyl-2-({[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}amino)nicotinonitrile](/img/structure/B5301457.png)
![[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B5301464.png)
![N-[2-(2-methoxyphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5301474.png)
![N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5301478.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5301485.png)
![1-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5301511.png)

![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide](/img/structure/B5301521.png)

![1'-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5301536.png)
![7-(4-isopropylbenzyl)-2-[(4-methyl-1H-imidazol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5301543.png)
![1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine](/img/structure/B5301548.png)
